molecular formula C21H19NO B3633208 N-(2,4-dimethylphenyl)-2-phenylbenzamide

N-(2,4-dimethylphenyl)-2-phenylbenzamide

Cat. No.: B3633208
M. Wt: 301.4 g/mol
InChI Key: QDLBDDHXELBKOV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-phenylbenzamide is a substituted benzamide featuring a 2-phenyl group on the benzamide ring and a 2,4-dimethylphenyl group on the aniline moiety. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and ease of functionalization . The 2,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the 2-phenyl group on the benzamide ring may influence π-π stacking interactions and electronic effects .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-12-13-20(16(2)14-15)22-21(23)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLBDDHXELBKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethylphenyl)-2-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Effects on the Benzamide Ring

The benzamide ring’s substitution pattern significantly impacts molecular properties:

Compound Benzamide Substituent Key Effects Reference
N-(2,4-Dimethylphenyl)-2-phenylbenzamide 2-phenyl Enhances π-π stacking; increases hydrophobicity and molecular weight (MW: ~329.4 g/mol) compared to simpler analogs.
N-(2,4-Dimethylphenyl)-2-nitrobenzamide 2-nitro Electron-withdrawing nitro group reduces electron density on the amide, potentially decreasing hydrogen-bond acceptor strength.
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitro Nitro group at the para position may stabilize planar conformations and enhance dipole interactions.
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-fluoro Fluorine’s electronegativity strengthens hydrogen bonds (C=O⋯H–N) and influences crystal packing via F⋯F or F⋯π interactions.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) reduce electron density on the amide, affecting solubility and intermolecular interactions .
  • Aromatic substituents (e.g., 2-phenyl) enhance hydrophobic interactions and may improve thermal stability due to stacking .
Substituent Effects on the Aniline Moiety

The aniline moiety’s substitution influences steric hindrance and electronic properties:

Compound Aniline Substituent Key Effects Reference
This compound 2,4-dimethylphenyl Methyl groups increase steric bulk, potentially hindering rotational freedom and reducing crystallization propensity.
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-difluorophenyl Fluorine atoms enhance hydrogen-bond acceptor capacity and reduce steric bulk compared to methyl groups.
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide 4-amino-2-methylphenyl Amino group introduces hydrogen-bond donor capacity, increasing solubility in polar solvents; methoxyethoxy chain adds conformational flexibility.
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl Nitro and bromo groups create strong dipole-dipole interactions but may reduce solubility due to increased molecular weight and polarity.

Key Observations :

  • Methyl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and may reduce metabolic degradation in biological systems .
  • Polar substituents (e.g., amino, methoxy) improve aqueous solubility but may compromise membrane permeability .
Impact on Physicochemical Properties
  • Hydrogen Bonding: Fluorinated and amino-substituted analogs exhibit stronger hydrogen-bonding networks, as seen in crystal structures of N-(2,4-difluorophenyl)-2-fluorobenzamide . In contrast, methyl and phenyl groups prioritize van der Waals interactions .
  • Melting Points : Bulky substituents (e.g., diphenylethyl in N-(2,2-diphenylethyl)-4-nitrobenzamide) likely increase melting points due to restricted molecular motion, whereas flexible chains (e.g., methoxyethoxy in ) lower them .
  • Solubility: Nitro and bromo substituents reduce solubility in nonpolar solvents, while methoxy or amino groups enhance water compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-2-phenylbenzamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-2-phenylbenzamide

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